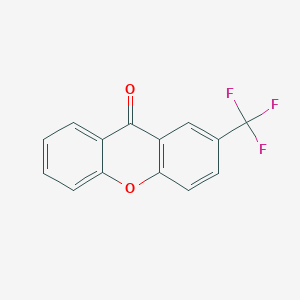![molecular formula C10H10Cl3NO3 B073795 [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 1477-41-4](/img/structure/B73795.png)
[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate, also known as clopidol, is a chemical compound that belongs to the carbamate family. It is commonly used as an anticoccidial drug in poultry farming. The compound has been shown to inhibit the growth and proliferation of the protozoan parasites that cause coccidiosis, a common and highly contagious disease that affects chickens, turkeys, and other poultry species.
Mécanisme D'action
Clopidol exerts its anticoccidial activity by inhibiting the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in the coccidian parasites. This results in the inhibition of parasite growth and proliferation, leading to the prevention and control of coccidiosis.
Effets Biochimiques Et Physiologiques
Clopidol has been shown to have a low toxicity profile and is generally well-tolerated by poultry. However, it can cause some adverse effects, such as decreased feed intake and weight gain, as well as changes in liver and kidney function. These effects are generally mild and reversible upon discontinuation of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidol is a widely used anticoccidial drug in poultry farming, and its efficacy and safety have been well-established. However, its use in laboratory experiments may be limited by its specificity for coccidian parasites and its potential side effects. Additionally, the cost of the drug may be prohibitive for some research applications.
Orientations Futures
Further research is needed to explore the potential of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate as an antitumor agent and to elucidate its mechanism of action in this context. Additionally, the antioxidant and anti-inflammatory properties of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate warrant further investigation for their potential therapeutic applications in various disease states. Finally, the development of more specific and less toxic anticoccidial agents may be a promising avenue for future research in this field.
Méthodes De Synthèse
The synthesis of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate involves the reaction of 3-(4-chlorophenyl)-3-hydroxypropylamine with phosgene to form the corresponding carbamate. The resulting product is then treated with 2,2-dichloroacetic acid to yield [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate.
Applications De Recherche Scientifique
Clopidol has been extensively studied for its effectiveness in controlling coccidiosis in poultry. It has also been investigated for its potential as an antitumor agent, with promising results in preclinical studies. In addition, [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate has been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases associated with oxidative stress and inflammation.
Propriétés
Numéro CAS |
1477-41-4 |
|---|---|
Nom du produit |
[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate |
Formule moléculaire |
C10H10Cl3NO3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
[2,2-dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-7-3-1-6(2-4-7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16) |
Clé InChI |
RENLSHPSGMACFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(COC(=O)N)(Cl)Cl)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C(C(COC(=O)N)(Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



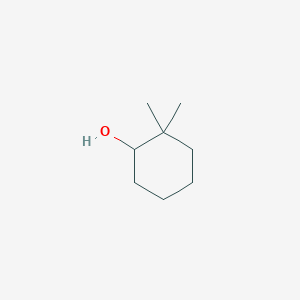
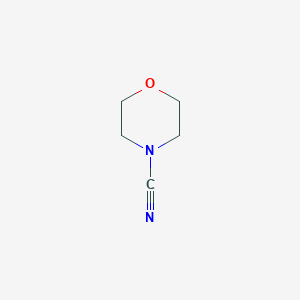
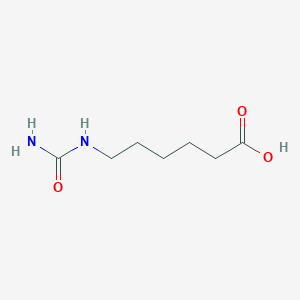
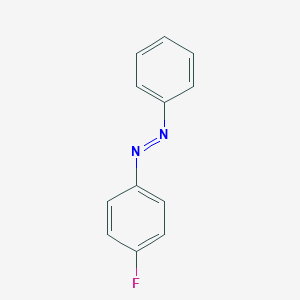
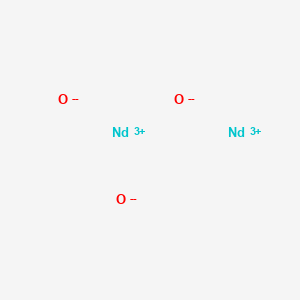
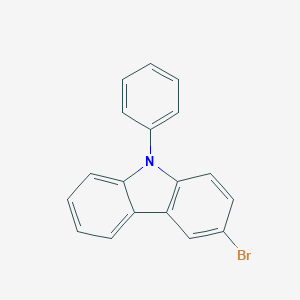
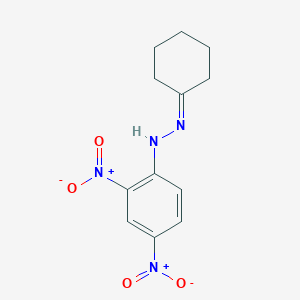

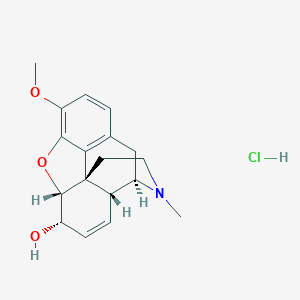
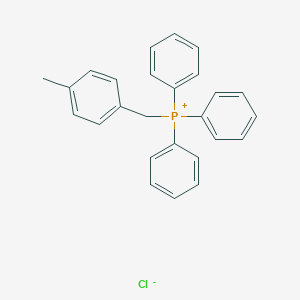
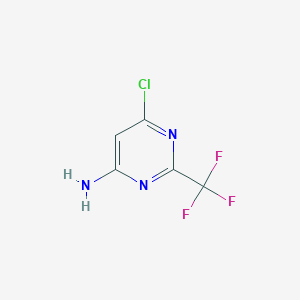
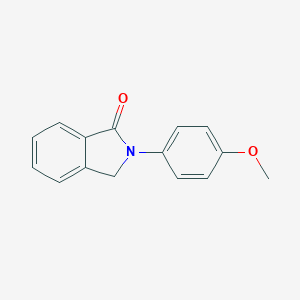
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
